molecular formula C11H17F2NO4 B2592030 1-{[(Tert-butoxy)carbonyl](methyl)amino}-3,3-difluorocyclobutane-1-carboxylic acid CAS No. 2231676-48-3

1-{[(Tert-butoxy)carbonyl](methyl)amino}-3,3-difluorocyclobutane-1-carboxylic acid

Cat. No.: B2592030
CAS No.: 2231676-48-3
M. Wt: 265.257
InChI Key: OEHSTQRYVXRMCX-UHFFFAOYSA-N
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Description

1-{(Tert-butoxy)carbonylamino}-3,3-difluorocyclobutane-1-carboxylic acid is a synthetic organic compound with the molecular formula C11H17F2NO4. It is characterized by the presence of a cyclobutane ring substituted with difluoromethyl and tert-butoxycarbonyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

The synthesis of 1-{(Tert-butoxy)carbonylamino}-3,3-difluorocyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclobutane ring: This can be achieved through cycloaddition reactions or other ring-forming strategies.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents under controlled conditions.

    Protection of the amino group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

1-{(Tert-butoxy)carbonylamino}-3,3-difluorocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{(Tert-butoxy)carbonylamino}-3,3-difluorocyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: The compound is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 1-{(Tert-butoxy)carbonylamino}-3,3-difluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research, with studies focusing on elucidating the precise molecular mechanisms .

Comparison with Similar Compounds

1-{(Tert-butoxy)carbonylamino}-3,3-difluorocyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of 1-{(Tert-butoxy)carbonylamino}-3,3-difluorocyclobutane-1-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3,3-difluoro-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(17)14(4)10(7(15)16)5-11(12,13)6-10/h5-6H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHSTQRYVXRMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(CC(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2231676-48-3
Record name 1-{[(tert-butoxy)carbonyl](methyl)amino}-3,3-difluorocyclobutane-1-carboxylic acid
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